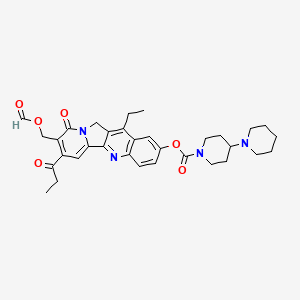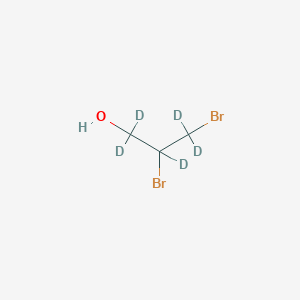
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is a deuterated analog of 2,3-dibromo-1-propanol, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol can be synthesized through the bromination of deuterated propanol. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of 2,3-dibromo-1-propanol, and by extension its deuterated analog, involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form deuterated propanol derivatives.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Deuterated alcohols, ethers, or amines.
Reduction: Deuterated propanol.
Oxidation: Deuterated aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is used in various scientific research fields:
Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: In the development of deuterated drugs with improved pharmacokinetic properties.
Industry: As an intermediate in the synthesis of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3-dibromo-1-propan-1,1,2,3,3-d5-ol involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of deuterium atoms can influence reaction kinetics and pathways, providing insights into isotope effects and reaction dynamics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromo-1-propanol: The non-deuterated analog.
1,3-Dibromopropane: A similar compound with bromine atoms at different positions.
2,3-Dichloro-1-propanol: A chlorinated analog with similar reactivity.
Uniqueness
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is unique due to its isotopic labeling, which makes it particularly valuable in studies requiring precise tracking of molecular transformations and interactions. The deuterium atoms provide distinct signals in NMR spectroscopy, aiding in the detailed analysis of reaction mechanisms .
Eigenschaften
Molekularformel |
C3H6Br2O |
|---|---|
Molekulargewicht |
222.92 g/mol |
IUPAC-Name |
2,3-dibromo-1,1,2,3,3-pentadeuteriopropan-1-ol |
InChI |
InChI=1S/C3H6Br2O/c4-1-3(5)2-6/h3,6H,1-2H2/i1D2,2D2,3D |
InChI-Schlüssel |
QWVCIORZLNBIIC-UXXIZXEISA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Br)Br)O |
Kanonische SMILES |
C(C(CBr)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid](/img/structure/B13443456.png)

![tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443466.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13443472.png)
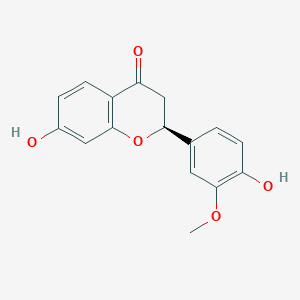
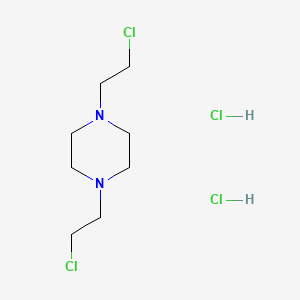
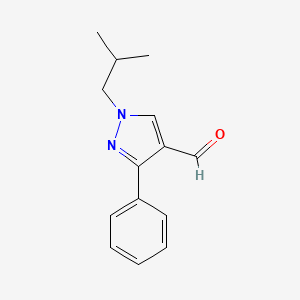


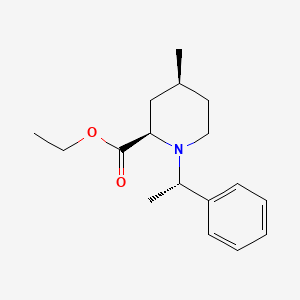

![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
![3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile](/img/structure/B13443510.png)
